Cas no 883107-57-1 (Ethyl 2-morpholinoisonicotinate)

Ethyl 2-morpholinoisonicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-morpholinoisonicotinate
- 2-(4-morpholinyl)-4-Pyridinecarboxylic acid ethyl ester
- ethyl 2-morpholin-4-ylpyridine-4-carboxylate
- Ethyl 2-Morpholinopyridine-4-carboxylate
- FT-0747321
- ETHYL 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLATE
- 2-morpholin-4-yl-isonicotinic acid ethyl ester
- MFCD04114261
- DTXSID20376597
- A916164
- CHEMBL450243
- BDBM50278660
- Ethyl2-morpholinoisonicotinate
- AS-31386
- 883107-57-1
- CS-0172311
- AKOS025404054
- Ethyl2-morpholinopyridine-4-carboxylate
- DB-077243
-
- MDL: MFCD04114261
- インチ: InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-13-11(9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3
- InChIKey: UBQGLKBSCMRITK-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=NC=C1)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 236.11609238g/mol
- どういたいしつりょう: 236.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
Ethyl 2-morpholinoisonicotinate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330
- 危険物輸送番号:2811
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 22-26-36/37/39
- ちょぞうじょうけん:Room temperature
Ethyl 2-morpholinoisonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB282830-1 g |
2-Morpholin-4-yl-isonicotinic acid ethyl ester; 97% |
883107-57-1 | 1g |
€297.30 | 2023-04-26 | ||
eNovation Chemicals LLC | D771631-5g |
Ethyl 2-Morpholinoisonicotinate |
883107-57-1 | 97% | 5g |
$935 | 2024-06-06 | |
1PlusChem | 1P00GWMI-5g |
Ethyl 2-morpholinoisonicotinate |
883107-57-1 | 97% | 5g |
$555.00 | 2025-02-27 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40703-5g |
Ethyl 2-morpholinoisonicotinate |
883107-57-1 | 97% | 5g |
¥3407 | 2023-09-15 | |
A2B Chem LLC | AH87978-1g |
Ethyl 2-morpholinoisonicotinate |
883107-57-1 | 98% | 1g |
$176.00 | 2024-04-19 | |
Crysdot LLC | CD11034889-5g |
Ethyl 2-morpholinopyridine-4-carboxylate |
883107-57-1 | 95+% | 5g |
$570 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242951-5g |
Ethyl2-morpholinoisonicotinate |
883107-57-1 | 97% | 5g |
¥5392.00 | 2024-04-27 | |
eNovation Chemicals LLC | D771631-5g |
Ethyl 2-Morpholinoisonicotinate |
883107-57-1 | 97% | 5g |
$935 | 2025-02-20 | |
eNovation Chemicals LLC | D771631-1g |
Ethyl 2-Morpholinoisonicotinate |
883107-57-1 | 97% | 1g |
$330 | 2025-02-28 | |
abcr | AB282830-5 g |
2-Morpholin-4-yl-isonicotinic acid ethyl ester; 97% |
883107-57-1 | 5g |
€901.10 | 2023-04-26 |
Ethyl 2-morpholinoisonicotinate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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9. Book reviews
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10. Book reviews
Ethyl 2-morpholinoisonicotinateに関する追加情報
Ethyl 2-morpholinoisonicotinate (CAS No. 883107-57-1): An Overview of Its Structure, Synthesis, and Applications
Ethyl 2-morpholinoisonicotinate (CAS No. 883107-57-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an isonicotinate moiety with a morpholine ring, making it a valuable candidate for various applications, including drug development and chemical synthesis.
The molecular formula of Ethyl 2-morpholinoisonicotinate is C12H16N2O3, and its molecular weight is approximately 236.26 g/mol. The compound's structure consists of an ethyl ester group attached to an isonicotinate ring, which in turn is substituted with a morpholine ring. This combination of functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive research.
In terms of synthesis, Ethyl 2-morpholinoisonicotinate can be prepared through several methods. One common approach involves the reaction of 2-chloroisonicotinic acid with morpholine to form the corresponding amide, followed by esterification with ethanol. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as the use of microwave-assisted reactions and catalytic systems.
The biological activity of Ethyl 2-morpholinoisonicotinate has been a focal point in numerous studies. Research has shown that this compound exhibits potential therapeutic effects in various disease models. For instance, studies have demonstrated its anti-inflammatory properties, which could be beneficial in the treatment of inflammatory disorders such as arthritis and colitis. Additionally, preliminary investigations have indicated that Ethyl 2-morpholinoisonicotinate may have neuroprotective effects, making it a promising candidate for the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
In the realm of drug discovery, Ethyl 2-morpholinoisonicotinate has been explored as a lead compound for the development of new pharmaceutical agents. Its ability to modulate specific biological pathways makes it an attractive target for drug design. For example, researchers have investigated its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets in many therapeutic areas. The compound's interaction with these receptors could lead to the development of novel drugs with improved efficacy and reduced side effects.
Clinical trials involving Ethyl 2-morpholinoisonicotinate are still in their early stages, but preliminary results are encouraging. Phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings suggest that further clinical evaluation is warranted to explore its full therapeutic potential.
Beyond its pharmaceutical applications, Ethyl 2-morpholinoisonicotinate has also found use in other areas of chemistry and materials science. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. For instance, it can be used as an intermediate in the preparation of polymers and other functional materials with tailored properties.
In conclusion, Ethyl 2-morpholinoisonicotinate (CAS No. 883107-57-1) is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical structure and biological activity make it a valuable asset in the fields of medicinal chemistry and pharmaceutical development. As ongoing research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and improving human health.
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